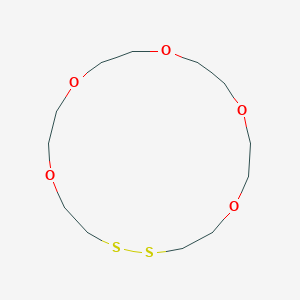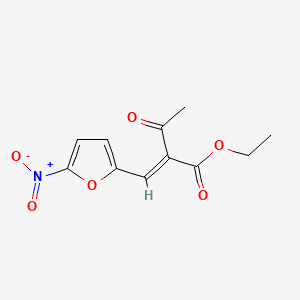
alpha-Acetyl-5-nitro-2-furanacrylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Acetyl-5-nitro-2-furanacrylic acid ethyl ester: is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Acetyl-5-nitro-2-furanacrylic acid ethyl ester typically involves the nitration of furan derivatives followed by esterification. One common method includes the nitration of 2-acetylfuran to produce 5-nitro-2-acetylfuran, which is then subjected to a Knoevenagel condensation with ethyl acetoacetate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs continuous-flow, gas-phase catalytic processes. These methods are advantageous due to their efficiency and scalability. For instance, the cross-ketonization of reactants derived from renewable sources, such as furfural and acetic acid, can be utilized to produce furan derivatives on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Acetyl-5-nitro-2-furanacrylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions, often using hydrogenation catalysts, can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Nucleophiles: Ammonia, amines.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted furans depending on the nucleophile used.
Applications De Recherche Scientifique
Alpha-Acetyl-5-nitro-2-furanacrylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which alpha-Acetyl-5-nitro-2-furanacrylic acid ethyl ester exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial activity. Additionally, the furan ring structure allows for interactions with enzymes and receptors, influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furancarboxylic acid ethyl ester: Similar in structure but lacks the nitro and acetyl groups.
2,5-Furandicarboxylic acid: Another furan derivative used in polymer production.
2-Acetylfuran: A precursor in the synthesis of alpha-Acetyl-5-nitro-2-furanacrylic acid ethyl ester.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and acetyl groups allows for a wide range of chemical modifications and applications, setting it apart from other furan derivatives .
Propriétés
Numéro CAS |
20207-84-5 |
|---|---|
Formule moléculaire |
C11H11NO6 |
Poids moléculaire |
253.21 g/mol |
Nom IUPAC |
ethyl (2E)-2-[(5-nitrofuran-2-yl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C11H11NO6/c1-3-17-11(14)9(7(2)13)6-8-4-5-10(18-8)12(15)16/h4-6H,3H2,1-2H3/b9-6+ |
Clé InChI |
QTLBKSGZCHZBHO-RMKNXTFCSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/C1=CC=C(O1)[N+](=O)[O-])/C(=O)C |
SMILES canonique |
CCOC(=O)C(=CC1=CC=C(O1)[N+](=O)[O-])C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



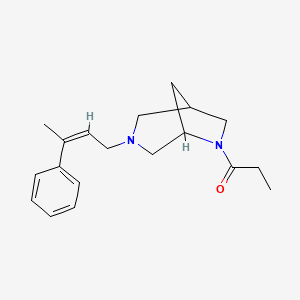
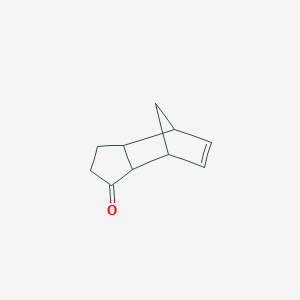

![2,3,4,5-Tetrahydro-2-[[5-(methoxycarbonyl)-2-furanyl]methyl]-2-methyl-1H-pyrido[4,3-b]indolium](/img/structure/B14152967.png)

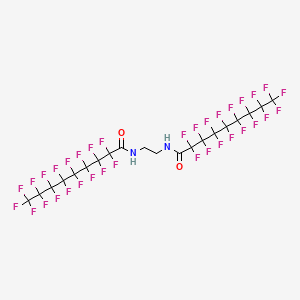
![14-ethyl-17-(3-methylphenyl)-13-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14152982.png)
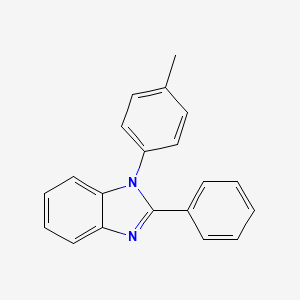

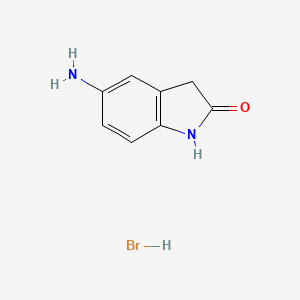
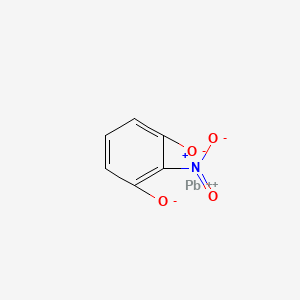
![4-(benzyloxy)-N'-[(E)-furan-2-ylmethylidene]benzohydrazide](/img/structure/B14153016.png)
